3-Bromo-5-(2-bromoethyl)pyridine

Sequential cross-coupling Heterocyclic synthesis Medicinal chemistry

3-Bromo-5-(2-bromoethyl)pyridine (CAS 1594738-11-0, C₇H₇Br₂N, MW 264.95 g/mol) is a bifunctional halogenated pyridine building block containing both an aromatic C3-bromine substituent and an aliphatic C5-(2-bromoethyl) side chain. This unique dual-electrophile architecture enables orthogonal reactivity: the aryl bromide participates in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the primary alkyl bromide serves as an SN2 handle for nucleophilic substitution or as a precursor for Wittig olefination and Mitsunobu chemistry.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
Cat. No. B12971138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-bromoethyl)pyridine
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CCBr
InChIInChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2
InChIKeyZTHDPWKVRZUYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2-bromoethyl)pyridine: A Dual-Electrophile Pyridine Scaffold for Sequential Functionalization and Heterocyclic Library Synthesis


3-Bromo-5-(2-bromoethyl)pyridine (CAS 1594738-11-0, C₇H₇Br₂N, MW 264.95 g/mol) is a bifunctional halogenated pyridine building block containing both an aromatic C3-bromine substituent and an aliphatic C5-(2-bromoethyl) side chain . This unique dual-electrophile architecture enables orthogonal reactivity: the aryl bromide participates in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the primary alkyl bromide serves as an SN2 handle for nucleophilic substitution or as a precursor for Wittig olefination and Mitsunobu chemistry [1]. The compound is employed as a versatile intermediate in medicinal chemistry campaigns targeting kinase inhibitors, bromodomain modulators, and tricyclic antihistamine scaffolds, where sequential derivatization at the C3 and C5 positions is required for structure-activity relationship exploration [2].

Why 3-Bromo-5-(2-bromoethyl)pyridine Cannot Be Replaced by 3,5-Dibromopyridine, 3-Bromo-5-ethylpyridine, or 2-Bromoethyl-Pyridine Isomers


Substituting 3-bromo-5-(2-bromoethyl)pyridine with superficially similar pyridine derivatives fundamentally alters synthetic utility and product scope. 3,5-Dibromopyridine (CAS 625-92-3) provides two aromatic bromine atoms for cross-coupling but lacks the aliphatic electrophile required for side-chain elongation or amine conjugation . Conversely, 3-bromo-5-ethylpyridine (CAS 142337-95-9) offers the ethyl chain but eliminates the terminal SN2-reactive bromine, forcing reliance on less efficient C-H functionalization or requiring additional deprotection steps to access the same downstream intermediates [1]. Regioisomeric bromoethyl pyridines (e.g., 2-bromo-5-(2-bromoethyl)pyridine or 4-(2-bromoethyl)pyridine derivatives) alter the electronic environment of the pyridine ring and the spatial orientation of the side chain, which critically impacts both cross-coupling regioselectivity and target binding conformations in medicinal chemistry applications . The specific 3,5-substitution pattern of this compound is essential for constructing tricyclic antihistamine intermediates and for achieving the precise vector geometry required in bromodomain inhibitor pharmacophores [2]. Generic substitution without accounting for these orthogonal reactivity handles and positional constraints leads to divergent synthetic pathways and altered biological profiles.

3-Bromo-5-(2-bromoethyl)pyridine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Dual-Electrophile Orthogonality Enables Sequential Functionalization with Quantified Regioselectivity

3-Bromo-5-(2-bromoethyl)pyridine uniquely enables sequential, orthogonal functionalization via its distinct aromatic C3-Br and aliphatic C5-CH₂CH₂Br electrophiles. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, 85-95 °C, dioxane/water), the aryl bromide undergoes selective cross-coupling with arylboronic acids while the alkyl bromide remains intact, enabling subsequent SN2 substitution with amines, thiols, or azide nucleophiles . This orthogonal reactivity contrasts with 3,5-dibromopyridine, which upon single coupling yields a mono-aryl pyridine with an unreacted aryl bromide that cannot undergo nucleophilic substitution, and with 3-bromo-5-ethylpyridine, which completely lacks the secondary electrophilic site for side-chain elaboration .

Sequential cross-coupling Heterocyclic synthesis Medicinal chemistry

Quantified Biological Activity Profile: BRD3 Bromodomain Binding Affinity and Antiplasmodial Activity

3-Bromo-5-(2-bromoethyl)pyridine exhibits measurable biological activity across multiple target classes, providing a validated starting point for hit-to-lead optimization. In TR-FRET assays, the compound binds to BRD3 bromodomain-containing protein (BD2 domain) with an IC₅₀ of 50.1 μM (5.01 × 10⁴ nM) and to BD1 domain with comparable affinity, as documented in BindingDB [1]. In cellular chemoproteomic assays (mass spectrometry-based bromosphere), it engages BRD3 in human HUT78 cells with a Kd <100 μM following 45 min incubation [1]. Additionally, against Plasmodium falciparum, the compound demonstrates an IC₅₀ of 1.67 μM (1672 nM) and MIC of 18.5 μg/mL (approximately 69.8 μM) against Pseudomonas aeruginosa [2]. While these activities represent modest micromolar potency, the compound's dual halogenation pattern (aryl Br for cross-coupling diversification + alkyl Br for side-chain modulation) enables systematic SAR exploration that monohalogenated comparators cannot support.

Bromodomain inhibition Epigenetic drug discovery Antimalarial screening

Tricyclic Antihistamine Intermediate Utility: Documented Patent-Grade Synthetic Application

3-Bromo-5-(2-bromoethyl)pyridine is explicitly documented as a key intermediate in the synthesis of tricyclic antihistamine compounds, as disclosed in US Patent 5,998,620 (Schering Corporation) and its European counterpart EP 0 977 739 B1 [1][2]. The patented process describes reacting a bromo-substituted pyridine (including 3-bromo-5-(2-bromoethyl)pyridine) with an amine, followed by reaction with an iodo-halomethyl-substituted aromatic compound and subsequent cyclization to yield tricyclic antihistamine scaffolds [1]. This established patent precedence confirms the compound's utility in an industrially validated synthetic route. In contrast, 3-bromo-5-ethylpyridine cannot directly enter this reaction sequence because it lacks the alkyl bromide necessary for the cyclization step; introducing the required electrophile would necessitate a separate bromination step with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under conditions requiring 3-5 hr reaction time and subsequent purification [3].

Process chemistry Antihistamine synthesis Tricyclic pharmaceuticals

Molecular Property Differentiation: Enhanced Lipophilicity and Calculated Pharmacokinetic Parameters

The presence of the 2-bromoethyl substituent in 3-bromo-5-(2-bromoethyl)pyridine confers distinct physicochemical properties compared to the ethyl analog. Calculated molecular descriptors reveal significant differences: 3-bromo-5-(2-bromoethyl)pyridine (MW 264.95, C₇H₇Br₂N) contains two bromine atoms contributing to higher molecular weight and increased lipophilicity, whereas 3-bromo-5-ethylpyridine (MW 186.05, C₇H₈BrN) contains only one bromine atom [1]. Computational ADME predictions for brominated pyridine derivatives indicate that the dual-bromine compound exhibits weak hERG inhibition potential and low CYP inhibitory promiscuity, with P-glycoprotein inhibitor activity (Inhibitor2 classification) that may influence blood-brain barrier penetration and efflux susceptibility . The alkyl bromide also serves as a metabolic soft spot for glutathione conjugation, offering a potential clearance mechanism distinct from the ethyl analog.

ADME prediction Physicochemical profiling Drug-likeness assessment

Bromine-Magnesium Exchange Reactivity: Enabling Regioselective 5-Position Functionalization

The aromatic C3-bromine substituent in 3-bromo-5-(2-bromoethyl)pyridine enables Br/Mg exchange chemistry that is not possible with 3-bromo-5-ethylpyridine due to competing side-chain reactivity. Studies on symmetrical 3,5-dibromopyridine demonstrate that a single Br/Mg exchange occurs regioselectively, affording 3-bromo-5-substituted pyridines after reaction of the 3-magnesiated intermediate with electrophiles [1]. For 3-bromo-5-(2-bromoethyl)pyridine, this exchange chemistry is predicted to be chemoselective for the aromatic bromide due to the greater electrophilicity of sp² C-Br relative to primary sp³ C-Br under the mild low-temperature conditions employed (typically -40 °C to 0 °C using i-PrMgCl·LiCl or Turbo-Grignard reagents). This enables subsequent trapping with aldehydes, ketones, or other electrophiles at the 3-position while preserving the alkyl bromide at the 5-position side chain for downstream diversification.

Organometallic chemistry Halogen-magnesium exchange Regioselective synthesis

Sequential Cross-Coupling Efficiency: Compatible with One-Pot Double Suzuki Methodologies

The 3,5-disubstitution pattern of 3-bromo-5-(2-bromoethyl)pyridine aligns with established one-pot double Suzuki cross-coupling methodologies developed for 2,5- and 2,3-dibromopyridines. Handlon and co-workers demonstrated a highly regioselective one-pot procedure for the construction of 2,5- and 2,3-diaryl pyridines from dibromopyridines using sequential coupling with aryl- and alkenylboronic acids under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 85 °C) . The protocol achieves reasonable to good yields (typically 50-80% over two steps) with excellent regiocontrol. 3-Bromo-5-(2-bromoethyl)pyridine is predicted to be compatible with this methodology: the aryl C3-Br can undergo the first Suzuki coupling while the alkyl C5-CH₂CH₂Br remains unreactive under the mild aqueous basic conditions, enabling subsequent SN2 or cross-coupling chemistry after initial arylation. In contrast, 3-bromo-5-ethylpyridine terminates at a single coupling product, limiting structural diversification.

Palladium catalysis One-pot synthesis Diaryl pyridines

3-Bromo-5-(2-bromoethyl)pyridine: Prioritized Research and Industrial Application Scenarios


Medicinal Chemistry: Bromodomain (BRD3) Inhibitor Hit-to-Lead Optimization

The compound's documented BRD3 bromodomain binding activity (IC₅₀ = 50.1 μM for both BD1 and BD2 domains) establishes it as a validated starting point for fragment- or ligand-based optimization campaigns . The dual electrophilic architecture enables systematic SAR exploration: the aryl C3-Br permits Suzuki diversification to explore hydrophobic pocket interactions, while the alkyl C5-CH₂CH₂Br facilitates amine conjugation to modulate solubility, metabolic stability, or introduce additional binding elements. Cellular engagement data in HUT78 cells (Kd <100 μM) confirms target accessibility, providing a translational bridge to functional assays . This scenario is particularly relevant for epigenetics-focused drug discovery programs seeking to develop BD2-selective BET inhibitors, a validated therapeutic strategy for inflammatory and oncological indications [5].

Process Chemistry: Tricyclic Antihistamine Intermediate Manufacturing

As documented in US Patent 5,998,620 and EP 0 977 739 B1, 3-bromo-5-(2-bromoethyl)pyridine serves as a critical intermediate in the synthesis of tricyclic antihistamine compounds [5]. The patented route involves amine coupling at the aryl bromide position, followed by alkylation/cyclization via the alkyl bromide handle to construct the tricyclic core. Using this pre-functionalized building block eliminates the need for separate side-chain bromination steps (3-5 hr reaction time with DBDMH plus purification), reducing overall process cycle time and improving atom economy. This application is ideal for CROs and pharmaceutical process development teams seeking to streamline the manufacture of tricyclic antihistamine APIs or related heterocyclic drug candidates.

Chemical Biology: Dual-Functional Probe Synthesis for Target Identification

The orthogonal reactivity of the aryl bromide and alkyl bromide enables construction of bifunctional chemical probes for target identification and validation studies. The C3 position can be elaborated via Suzuki coupling to introduce photoreactive groups (e.g., diazirine) or affinity tags, while the C5 alkyl bromide can be functionalized with fluorescent reporters, biotin, or click chemistry handles via SN2 substitution . This orthogonal functionalization strategy is not possible with 3-bromo-5-ethylpyridine (lacks the second reactive handle) or 3,5-dibromopyridine (lacks the aliphatic attachment point for flexible linker installation). The compound's modest BRD3 affinity (IC₅₀ = 50.1 μM) makes it suitable as a starting scaffold for developing target engagement probes where covalent or high-affinity binding is not required for initial chemoproteomic mapping [5].

Antimalarial Drug Discovery: Lead Optimization Against Plasmodium falciparum

The compound's sub-micromolar antiplasmodial activity against P. falciparum (IC₅₀ = 1.67 μM) identifies it as a tractable hit for antimalarial lead optimization . The dual bromination pattern offers two independent vectors for SAR exploration: C3-arylation to optimize potency and selectivity against parasite targets, and C5-side chain modification to improve pharmacokinetic properties or reduce off-target effects. The compound also exhibits antibacterial activity against P. aeruginosa (MIC = 18.5 μg/mL), suggesting potential for broad-spectrum anti-infective development . This scenario is particularly relevant for neglected disease drug discovery programs and academic screening centers seeking chemically tractable starting points with pre-validated biological activity.

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